molecular formula C10H12N2 B1288072 (1-methyl-1H-indol-6-yl)methanamine CAS No. 864264-03-9

(1-methyl-1H-indol-6-yl)methanamine

Cat. No. B1288072
CAS RN: 864264-03-9
M. Wt: 160.22 g/mol
InChI Key: MVVXKNQNGUHIDO-UHFFFAOYSA-N
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Description

“(1-methyl-1H-indol-6-yl)methanamine” is a compound with the CAS Number: 864264-03-9 . It has a molecular weight of 160.22 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “(1-methyl-1H-indol-6-yl)methanamine” is 1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(1-methyl-1H-indol-6-yl)methanamine” is a powder . It has a molecular weight of 160.22 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Drug Synthesis and Development

(1-methyl-1H-indol-6-yl)methanamine, due to its indole core, is a valuable precursor in the synthesis of various pharmacologically active compounds. The indole moiety is a common structure found in many therapeutic agents, and modifications to this core structure can lead to the development of new drugs with potential antiviral, anti-inflammatory, anticancer, and anti-HIV properties .

Biological Studies

The indole derivatives are known to bind with high affinity to multiple receptors, which is useful in biological studies to understand receptor-ligand interactions. This can further aid in the design of receptor-specific drugs .

Safety and Hazards

“(1-methyl-1H-indol-6-yl)methanamine” is classified as a danger according to GHS05 and GHS07 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of (1-methyl-1H-indol-6-yl)methanamine would depend on its targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-methyl-1H-indol-6-yl)methanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

(1-methylindol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVXKNQNGUHIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594526
Record name 1-(1-Methyl-1H-indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864264-03-9
Record name 1-Methyl-1H-indole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864264-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-indol-6-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 1-methylindole-6-carbonitrile (0.97 g, 6.18 mmol) in anhydrous THF (10 mL) and add slowly to 1M lithium aluminum hydride in THF (1.24 mL, 1.24 mmol) at ambient temperature. Heat the reaction mixture at 50° C. for 17 h and cool to ambient temperature. Quench the reaction mixture with water until a granular precipitate starts to form and filter through a pad of Celite®. Evaporate the solvent and purify by SCX chromatography to obtain the title compound as a yellow oil (0.9 g, 91%). GC-MS m/z: 160 (M+).
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.24 mL
Type
solvent
Reaction Step Two
Yield
91%

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